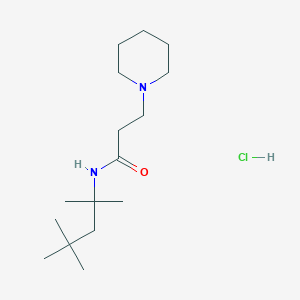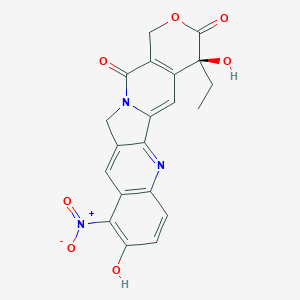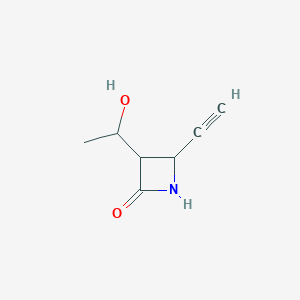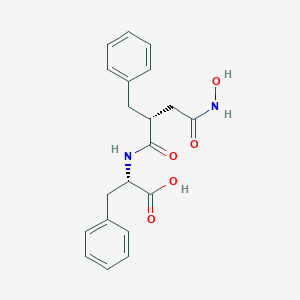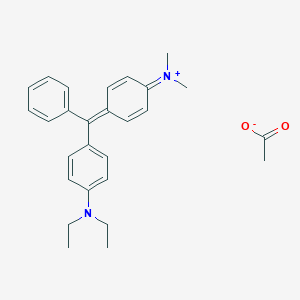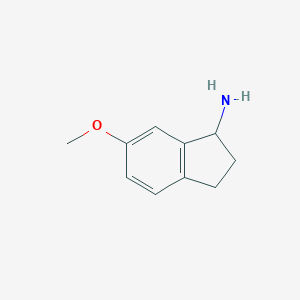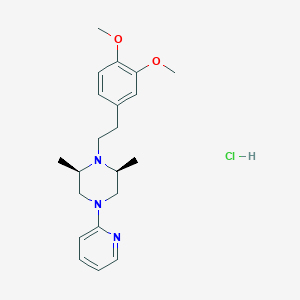
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- is a compound that has been extensively studied in the field of scientific research. It is a derivative of phenethylamine and is commonly used in the synthesis of various compounds.
Mécanisme D'action
The exact mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase.
Effets Biochimiques Et Physiologiques
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- has been shown to exert various biochemical and physiological effects. It has been reported to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied and its properties are well-understood. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)-. One potential direction is to investigate its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- is a compound that has been extensively studied for its scientific research applications. Its synthesis method is well-established and its properties are well-understood. While it has several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for the research on Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)-, including investigating its potential use in the treatment of various neurological disorders and as an analgesic and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- involves the condensation of 3,4-dimethoxyphenethylamine with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride. The resulting product is then converted into its hydrochloride salt form. The synthesis method is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
102233-05-6 |
|---|---|
Nom du produit |
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- |
Formule moléculaire |
C21H30ClN3O2 |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
(2R,6S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C21H29N3O2.ClH/c1-16-14-23(21-7-5-6-11-22-21)15-17(2)24(16)12-10-18-8-9-19(25-3)20(13-18)26-4;/h5-9,11,13,16-17H,10,12,14-15H2,1-4H3;1H/t16-,17+; |
Clé InChI |
HBQCNTUMHRWMLS-OKZTUQRJSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](N1CCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
SMILES |
CC1CN(CC(N1CCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
SMILES canonique |
CC1CN(CC(N1CCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
Autres numéros CAS |
102233-05-6 |
Synonymes |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-pyridin-2-yl-piperazin e hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



